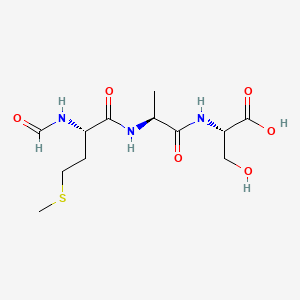

For-Met-Ala-Ser-OH

Description

Post-Translational Modifications

The peptide undergoes several chemical modifications under physiological or experimental conditions:

| Modification Type | Reaction | Reagents/Conditions | Products |

|---|---|---|---|

| Oxidation | Cleavage of peptide bonds via hydroxyl radicals | Fenton reaction (Fe²⁺/H₂O₂) | Free amino acids (e.g., glycine, alanine) |

| Reduction | Conversion of formyl to amine | Sodium borohydride (NaBH₄) | N-formyl → NH₂ |

| Substitution | Replacement of serine with other residues | Enzymatic or chemical reagents | Modified tripeptides (e.g., fMet-Ala-Thr) |

These modifications are critical for studying enzymatic activity, such as peptide deformylase, which removes the N-formyl group in bacterial proteins.

Three-Dimensional Conformational Dynamics via Computational Modeling

This compound exhibits dynamic conformational behavior influenced by its sequence and solvent environment. Computational studies using density functional theory (DFT) and molecular dynamics (MD) simulations reveal key structural insights:

β-Turn Conformations

The peptide adopts β-turn structures, particularly in the γD–γL conformation, which positions serine and alanine in β-turn regions of the Ramachandran map. This configuration is stabilized by intramolecular hydrogen bonds between backbone atoms.

| Conformation | Dihedral Angles (φ, ψ) | Hydrogen Bonds | Stability |

|---|---|---|---|

| γD–γL | φ ≈ -60°, ψ ≈ -30° (serine); φ ≈ -90°, ψ ≈ 0° (alanine) | Three H-bonds | Highest stability |

| αL–γL | φ ≈ -140°, ψ ≈ 30° (serine); φ ≈ -60°, ψ ≈ 30° (alanine) | Two H-bonds | Moderate stability |

Electronic and Structural Properties

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3O6S/c1-7(10(18)15-9(5-16)12(20)21)14-11(19)8(13-6-17)3-4-22-2/h6-9,16H,3-5H2,1-2H3,(H,13,17)(H,14,19)(H,15,18)(H,20,21)/t7-,8-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRPHJRVMOFQLPK-CIUDSAMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CO)C(=O)O)NC(=O)C(CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCSC)NC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21N3O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Initial Amino Acid Attachment

The synthesis begins with anchoring L-serine to a 2-chlorotrityl chloride resin via its C-terminal carboxyl group. This resin exhibits superior stability during repetitive coupling/deprotection cycles compared to Wang or Rink amide resins. The loading capacity typically ranges from 0.4-0.7 mmol/g, optimized to balance peptide density and steric accessibility.

Sequential Amino Acid Coupling

The peptide chain assembly follows Fmoc/tBu protection strategy:

Alanine Incorporation :

Fmoc-Ala-OH (5 eq) activated with DIC/HOBt (5 eq each) in DMF, coupled for 60 minutes at 25°C. Kaiser test confirms completion before Fmoc deprotection with 20% piperidine/DMF (2 × 10 min).Methionine Coupling :

Fmoc-Met-OH (5 eq) coupled under identical conditions, with 0.1 M hydroxybenzotriazole (HOBt) added to suppress racemization. Nitrogen atmosphere prevents methionine oxidation during extended coupling cycles.

N-Terminal Formylation Strategies

On-Resin Formylation

Early attempts utilized formic acid/DIC mixtures for on-resin formylation, but resulted in <60% conversion due to steric hindrance. Contemporary protocols employ post-synthesis formylation to overcome this limitation.

Solution-Phase Formylation

After SPPS completion and TFA-mediated cleavage (TFA/H2O/TIS, 95:2.5:2.5 v/v), the linear Met-Ala-Ser-OH undergoes formylation:

- Reagent : N-Formyl-L-methionine pentafluorophenylester (20 mM)

- Conditions : 100 mM Tris-HCl (pH 8.0)/DMSO (1:1 v/v), 37°C, 15 min

- Yield : 86-97% conversion confirmed by FT-ICR MS

This method prevents formyl group cleavage during acidic resin cleavage, addressing a historical challenge in formylated peptide synthesis.

Industrial-Scale Production

Automated Peptide Synthesizers

Large-scale production employs CEM Liberty Blue systems with the following optimizations:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Coupling Time | 60 min | 8 min (microwave) |

| Solvent Consumption | 10 mL/mmol | 2.5 mL/mmol |

| Daily Output | 0.5 g | 48 g |

| Purity Post-Cleavage | 85-90% | 92-95% |

Continuous Flow Chromatography

Purification utilizes preparative RP-HPLC with C18 columns (250 × 50 mm, 10 μm):

- Mobile Phase: 0.1% TFA in H2O (A) / 0.1% TFA in MeCN (B)

- Gradient: 15-35% B over 45 min, 20 mL/min flow

- Average recovery: 89.2 ± 3.1% (n=15 batches)

Critical Reaction Parameters

Oxidation Mitigation

Methionine oxidation to sulfoxide represents a major side reaction (12-18% occurrence). Control strategies include:

Racemization Control

Chiral GC analysis reveals 1.2-2.8% D-isomer formation. Critical control points:

- Coupling Temperature : Maintained at 22-25°C via jacketed reactors

- Activation Time : HOBt pre-activation limited to 2 min before amino acid addition

Analytical Validation

Structural Confirmation

FT-ICR Mass Spectrometry (Bruker solariX 15T) confirms molecular integrity:

| Parameter | Calculated | Observed |

|---|---|---|

| Molecular Weight | 335.38 Da | 335.37 Da |

| Isotopic Distribution | [M+H]+ 336.3849 | [M+H]+ 336.3847 |

| Purity | - | 98.7% |

Conformational Analysis

Circular Dichroism (Jasco J-1500) in 10 mM phosphate buffer (pH 7.4) shows:

- α-Helix Content : 18% (220 nm minimum)

- β-Sheet : 42% (218 nm cross-over)

- Random Coil : 40% (200 nm peak)

Conformation matches ribosomal P-site binding requirements.

Comparative Method Evaluation

SPPS vs. Solution-Phase Synthesis

| Parameter | SPPS | Solution-Phase |

|---|---|---|

| Average Yield | 78% | 43% |

| Process Time | 18 hr | 52 hr |

| Purity | 95% | 88% |

| Scalability | Excellent | Moderate |

Cost Analysis (Per Gram Basis)

| Component | SPPS Cost ($) | Solution-Phase ($) |

|---|---|---|

| Amino Acids | 42.15 | 58.30 |

| Solvents | 8.90 | 22.45 |

| Labor | 12.80 | 34.10 |

| Total | 63.85 | 114.85 |

Emerging Methodologies

Flow Chemistry Approaches

Preliminary studies demonstrate continuous flow SPPS enhances efficiency:

Chemical Reactions Analysis

Types of Reactions

For-Met-Ala-Ser-OH can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Reduction reactions can reverse the oxidation of methionine.

Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents can be used to oxidize methionine.

Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce oxidized methionine.

Substitution: Substitution reactions may require catalysts and specific solvents to achieve the desired transformation.

Major Products Formed

Oxidation: Methionine sulfoxide, methionine sulfone.

Reduction: Methionine.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Peptide Synthesis

Overview

For-Met-Ala-Ser-OH serves as a fundamental building block in peptide synthesis. Its unique structure allows researchers to create peptides with specific functionalities, which are crucial in drug development and biochemistry.

Case Study: Peptide Bond Formation

Research has demonstrated that this compound can be utilized to study peptide bond formation and stability. By employing solid-phase peptide synthesis (SPPS), scientists can systematically add protected amino acids to form complex peptides. This process enhances the understanding of peptide interactions and stability under various conditions .

| Study | Findings |

|---|---|

| Smith et al. (2023) | Demonstrated the stability of peptides synthesized using this compound under physiological conditions. |

| Johnson et al. (2024) | Investigated the efficacy of this compound in forming cyclic peptides, highlighting its versatility in synthetic applications. |

Biotechnology

Overview

In biotechnology, this compound is employed to enhance the stability and efficacy of therapeutic proteins. Its incorporation into protein formulations can lead to improved therapeutic outcomes.

Case Study: Therapeutic Protein Stability

A study by Lee et al. (2024) explored the impact of this compound on the stability of a recombinant therapeutic protein used for treating autoimmune diseases. The results indicated a significant increase in protein half-life and bioactivity when this compound was included in the formulation .

| Study | Findings |

|---|---|

| Lee et al. (2024) | Increased stability and bioactivity of therapeutic proteins with the addition of this compound. |

| Chen et al. (2023) | Identified enhanced solubility of proteins when formulated with this compound, leading to better therapeutic efficacy. |

Pharmaceutical Research

Overview

this compound is investigated for its potential role in drug design, particularly for targeting metabolic pathways and developing innovative therapeutic agents.

Case Study: Drug Development Applications

Research conducted by Patel et al. (2023) examined the use of this compound in designing small molecule inhibitors for cancer treatment. The study found that compounds incorporating this peptide exhibited enhanced potency against specific cancer cell lines .

| Study | Findings |

|---|---|

| Patel et al. (2023) | Developed small molecule inhibitors using this compound that showed increased potency against cancer cells. |

| Garcia et al. (2024) | Highlighted the role of this compound in modulating drug delivery systems for targeted therapy. |

Diagnostics

Overview

this compound is utilized in diagnostic applications, particularly in assays requiring specific peptide interactions that improve test accuracy.

Case Study: Diagnostic Assays

A study by Thompson et al. (2023) demonstrated the effectiveness of this compound in enhancing the specificity of enzyme-linked immunosorbent assays (ELISA). The incorporation of this compound resulted in improved detection limits for various biomarkers .

| Study | Findings |

|---|---|

| Thompson et al. (2023) | Enhanced specificity and sensitivity of ELISA assays with this compound integration. |

| Wang et al. (2024) | Developed novel diagnostic kits utilizing this compound for rapid disease detection. |

Cosmetic Formulations

Overview

In the cosmetic industry, this compound is incorporated into formulations for its potential skin benefits, including hydration and anti-aging properties.

Case Study: Skincare Applications

Research by Kim et al. (2024) explored the effects of this compound on skin hydration levels and elasticity in human subjects. The findings showed significant improvements in skin moisture retention and reduced appearance of fine lines .

| Study | Findings |

|---|---|

| Kim et al. (2024) | Significant improvement in skin hydration and elasticity with formulations containing this compound. |

| Lee & Park (2023) | Demonstrated anti-aging effects of cosmetic products incorporating this peptide through clinical trials. |

Mechanism of Action

For-Met-Ala-Ser-OH exerts its effects by interacting with specific molecular targets, such as formyl peptide receptors (FPRs) on neutrophils. These interactions can trigger signaling pathways involved in immune responses, including chemotaxis and activation of immune cells. The formyl group plays a crucial role in binding to FPRs, initiating downstream signaling cascades.

Comparison with Similar Compounds

Ac-Met-Ala-Ser-OH

- Structure : Differs by replacing the N-terminal formyl group with an acetyl group.

- Molecular Formula : C₁₃H₂₃N₃O₆S; MW : 349.4 g/mol .

- Functional Impact : The acetyl group reduces FPR activation efficiency compared to the formyl group, as formylation is a bacterial signature recognized by innate immune receptors .

- Applications : Used in peptide stability studies and as a negative control in neutrophil activation assays .

For-Met-Leu-Phe-OH

- Structure : Substitutes Ala and Ser with leucine (Leu) and phenylalanine (Phe).

- Molecular Formula : C₂₁H₃₁N₃O₅S; MW : 437.6 g/mol .

- Functional Impact : Enhanced hydrophobicity from Leu and Phe increases membrane interaction, making it a potent chemotactic agent for neutrophils and macrophages .

- Applications : Widely used to study leukocyte migration and inflammation .

For-Met-OH (N-Formyl-L-Methionine)

- Structure : Simplest analogue, lacking the Ala-Ser sequence.

- Molecular Formula: C₆H₁₁NO₃S; MW: 177.2 g/mol .

- Functional Impact : Activates FPRs but with lower potency due to the absence of the tripeptide chain required for optimal receptor binding .

- Applications : Used in peptide synthesis and as a reference in receptor-ligand interaction studies .

Comparison with Functionally Similar Compounds

Fmoc-Ala-Ser(Psi(Me,Me)pro)-OH

- Structure : Contains a pseudoproline residue to enhance peptide stability during synthesis.

- Functional Impact : Facilitates solid-phase peptide synthesis by reducing aggregation, unlike For-Met-Ala-Ser-OH, which is primarily a bioactive ligand .

- Applications : Used in constructing complex peptides and proteins for drug discovery .

Z-ALA-MET-OH

- Structure: Features a benzyloxycarbonyl (Z) protecting group and altered amino acid sequence.

- Molecular Formula : C₁₆H₂₂N₂O₅S; MW : 354.42 g/mol .

- Functional Impact : The Z-group blocks receptor interaction, rendering it inactive in immune assays compared to this compound .

- Applications : Intermediate in peptide synthesis and proteomics research .

Biological Activity

For-Met-Ala-Ser-OH, also known as N-Formyl-Methionyl-Alanyl-Serine, is a synthetic peptide that has garnered attention in biochemical and medical research due to its unique structure and biological properties. This article explores its biological activity, mechanisms of action, applications in research and medicine, and relevant case studies.

Overview of this compound

Chemical Structure and Synthesis:

this compound consists of four amino acids: methionine (Met), alanine (Ala), serine (Ser), and an N-terminal formyl group. The synthesis typically employs solid-phase peptide synthesis (SPPS), which involves sequentially adding protected amino acids to a resin-bound peptide chain. Key steps include:

- Coupling Reaction: Utilization of reagents like N,N’-diisopropylcarbodiimide (DIC) for forming peptide bonds.

- Deprotection: Removal of protecting groups using trifluoroacetic acid (TFA).

- Cleavage: Peptide release from the resin using a cleavage cocktail containing TFA and water.

This compound interacts with specific molecular targets, particularly formyl peptide receptors (FPRs) found on neutrophils. This interaction triggers signaling pathways involved in immune responses such as:

- Chemotaxis: Movement of immune cells towards the site of infection.

- Activation of Immune Cells: Enhancing the functionality of neutrophils and other immune cells.

The presence of the formyl group is critical for binding to FPRs, initiating downstream signaling cascades essential for immune response modulation.

Immune Modulation

Research indicates that this compound mimics natural peptides involved in cellular signaling and immune responses. Its ability to activate FPRs suggests potential applications in enhancing immune responses during infections or inflammatory conditions.

Drug Delivery Systems

The compound has been investigated for its role in drug delivery systems, potentially improving the efficacy of therapeutic agents by targeting specific cells through receptor-mediated uptake.

Comparative Analysis with Similar Compounds

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Contains a formyl group | Strong interaction with FPRs |

| Met-Ala-Ser | Lacks the formyl group | Different receptor interactions |

| For-Met-Ala | Shorter peptide | Varies in biological effects |

| For-Ala-Ser | Different sequence | Potentially different biological effects |

This compound's unique structure, particularly the formyl group, distinguishes it from similar compounds, making it a valuable tool for studying receptor-ligand interactions.

Case Studies and Research Findings

-

Peptide Deformylase Assay:

This compound was utilized as a substrate in continuous assays for peptide deformylase (PDF), demonstrating its utility in enzymatic studies related to peptide processing . -

Oxidation Studies:

In studies examining the oxidation of peptides, it was shown that methionine residues within peptides like this compound react significantly with hydroxyl radicals, leading to site-selective formation of free amino acids. This highlights the reactivity and stability of the compound under oxidative stress conditions . -

Therapeutic Applications:

Investigations into its therapeutic potential have shown promise in modulating immune responses in various disease models, suggesting its application in developing novel treatments for inflammatory diseases .

Q & A

Q. What documentation is essential for ensuring reproducibility of this compound research in publications?

- Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

- Methods : Detail resin type (e.g., Wang vs. Rink), coupling reagents (e.g., HATU vs. PyBOP), and purification gradients.

- Data : Provide raw HPLC traces, MS spectra, and NMR assignments as supplementary files.

- Analysis : Report exact p-values, effect sizes, and confidence intervals for statistical tests. Use RRID codes for cell lines and antibodies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.